4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems, such as nucleic acid bases (cytosine, thymine, and uracil) and vitamins like thiamine . This compound is characterized by a chlorine atom at the 4th position, an ethyl group at the 6th position, and a methylsulfanyl group at the 2nd position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction typically proceeds for about 2 hours, yielding the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, ammonia, or thiols in solvents like ethanol or methanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfanyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of an ethyl group, which can significantly alter its chemical properties and biological activity.
4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine: The presence of a methyl group at the 6th position instead of an ethyl group can affect the compound’s reactivity and interactions with biological targets.
Uniqueness
4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 6th position provides a balance between hydrophobicity and steric effects, making it a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
4-chloro-6-ethyl-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c1-3-5-4-6(8)10-7(9-5)11-2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBUHIOXKBYQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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